BX471

描述

属性

IUPAC Name |

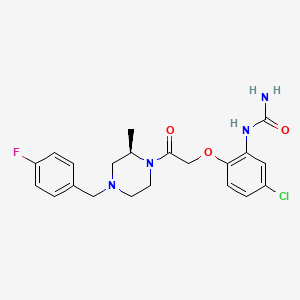

[5-chloro-2-[2-[(2R)-4-[(4-fluorophenyl)methyl]-2-methylpiperazin-1-yl]-2-oxoethoxy]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClFN4O3/c1-14-11-26(12-15-2-5-17(23)6-3-15)8-9-27(14)20(28)13-30-19-7-4-16(22)10-18(19)25-21(24)29/h2-7,10,14H,8-9,11-13H2,1H3,(H3,24,25,29)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYASZNUFDVMFH-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)COC2=C(C=C(C=C2)Cl)NC(=O)N)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176164 | |

| Record name | BX-471 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217645-70-0 | |

| Record name | BX-471 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217645700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BX-471 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 217645-70-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BX-471 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76K17ZG4ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Chemical Synthesis and Structural Optimization

The development of BX471 originated from high-throughput screening campaigns followed by systematic medicinal chemistry optimization. Early iterations focused on enhancing binding affinity to CCR1 while minimizing off-target interactions with 28 other G-protein-coupled receptors. Although the exact synthetic pathway remains confidential, key structural features inform plausible reaction steps:

Core Piperazine Derivative Synthesis

The central (R)-2-methylpiperazine moiety is synthesized via stereoselective methods to ensure enantiomeric purity, critical for CCR1 antagonism. Introduction of the 4-fluorobenzyl group at the piperazine nitrogen likely involves alkylation reactions using 4-fluorobenzyl bromide under basic conditions.

Urea Linkage Formation

The urea functional group connecting the chlorophenoxy ether and piperazine fragments suggests the use of carbodiimide-mediated coupling between an isocyanate intermediate and the primary amine of the piperazine derivative. This step demands stringent temperature control (0–5°C) to prevent side reactions.

Salt Formation for Enhanced Stability

This compound is typically isolated as its hydrochloric acid salt to improve aqueous solubility and crystallinity. Salt formation involves treating the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization from a 1:1 ether:hexane mixture.

Table 1: Physicochemical Properties of this compound

Formulation Strategies for Preclinical and Clinical Applications

In Vitro Stock Solutions

For cellular assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO) at concentrations up to 136.8 mg/mL, followed by dilution in culture media to working concentrations ≤10 μM. Critical considerations include:

Parenteral Formulations for Animal Studies

Subcutaneous and intraperitoneal administrations in murine models utilize propylene glycol-based vehicles. A standardized protocol involves:

- Dissolving this compound in anhydrous propylene glycol (25 mg/mL)

- Filter sterilization through 0.22 μm PVDF membranes

- Storage at 4°C for ≤72 hours before administration

Table 2: Pharmacokinetic Parameters in Preclinical Models

| Species | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (μM) | Bioavailability |

|---|---|---|---|---|

| Mouse | 20 (s.c.) | 0.5 | 9.0 | 60% |

| Dog | 10 (p.o.) | 1.2 | 4.7 | 60% |

Data compiled from Anders et al. (2002) and Horuk et al. (2001a)

Analytical Characterization and Quality Control

Chromatographic Purity Assessment

Reverse-phase HPLC methods employ:

Spectroscopic Confirmation

Scale-Up Challenges and Industrial Production

Critical Process Parameters

- Temperature Control : Exothermic amide coupling requires jacketed reactors maintained at -10°C

- Catalyst Loading : 0.05 eq. HOBt optimizes coupling efficiency while minimizing racemization

- Crystallization Conditions : Anti-solvent addition rate of 5 mL/min ensures consistent particle size distribution (D90 ≤50 μm)

Emerging Formulation Technologies

Nanoparticulate Delivery Systems

Recent advances explore poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm) to enhance brain penetration for neuroinflammatory applications:

Prodrug Approaches

Ester prodrugs with tert-butoxycarbonyl (Boc) protection demonstrate:

- Aqueous Solubility : 45 mg/mL vs. 0.9 mg/mL for parent compound

- Plasma Conversion : >90% within 30 min (rat model)

化学反应分析

反应类型

BX 471 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用诸如高锰酸钾之类的氧化剂。

还原: 该反应涉及添加氢气或去除氧气,通常使用诸如氢化铝锂之类的还原剂。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水醚中的氢化铝锂。

取代: 水溶液中的氢氧化钠.

形成的主要产物

科学研究应用

Pharmacokinetics

BX471 demonstrates favorable pharmacokinetic properties. In animal studies, it has shown approximately 60% bioavailability when administered orally or intravenously. Importantly, it exhibits no significant toxicity or adverse effects on hemodynamics or the central nervous system (CNS) during testing .

Inflammatory Diseases

This compound has been extensively studied for its potential in treating various inflammatory conditions:

- Rheumatoid Arthritis : Studies indicate that this compound can block CCL5/RANTES-induced migration of monocytes from rheumatoid arthritis patients, suggesting its utility in managing this autoimmune condition .

- Sepsis : In models of sepsis induced by cecal ligation and puncture, this compound treatment significantly protected against lung and liver injuries by attenuating neutrophil recruitment and inflammatory responses .

Neurodegenerative Disorders

This compound's role in neuroprotection has been investigated in several studies:

- Parkinson's Disease : In a mouse model of MPTP-induced nigrostriatal degeneration, this compound administration reduced behavioral deficits and neuronal loss due to its antagonistic effects on CCR1 .

- Multiple Sclerosis : Research indicates that this compound can decrease the severity of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, by modulating immune cell infiltration into the CNS .

Allergic Conditions

This compound has also shown promise in treating allergic rhinitis (AR). It inhibits CCR1-mediated TNF-α production, which leads to a decrease in pro-inflammatory cytokines and eosinophil recruitment in nasal tissues .

Case Studies

作用机制

BX 471 通过选择性地结合 CC 趋化因子受体 1 (CCR1) 发挥作用,从而抑制 CCR1 与其天然配体(如巨噬细胞炎症蛋白 1α (MIP-1α)、活化后调节、正常 T 细胞表达和分泌 (RANTES) 以及单核细胞趋化蛋白 3 (MCP-3))的相互作用。 这种抑制阻止导致炎症和免疫细胞迁移的下游信号事件 .

相似化合物的比较

Structural and Functional Differences

Table 1: Key Pharmacological Parameters

- This compound vs. SD-24/JNJ-27141491: this compound binds to the orthosteric site of CCR1, directly competing with endogenous ligands like MIP-1α and RANTES. In contrast, SD-24 and JNJ-27141491 act as intracellular allosteric modulators, enhancing radioligand binding by ~20% in CCR1 . This distinction explains this compound’s superior potency (Ki = 1 nM vs. 36–138 nM for SD-24/JNJ-27141491) and efficacy in vivo.

Efficacy in Disease Models

Table 2: Preclinical Efficacy in Select Models

- Fibrosis : this compound’s efficacy is context-dependent. In CCl4-induced liver fibrosis, it paradoxically increased collagen content in males, whereas in ABCB4−/− (rescue) models, it reduced fibrosis in females . This contrasts with broad-spectrum antifibrotics like pirfenidone, which lacks CCR1 specificity.

- Multiple Myeloma : this compound inhibits MIP-1α-induced osteoclast formation and myeloma cell adhesion via CCR1 blockade. CCR5 antagonists (e.g., maraviroc) show partial effects, underscoring CCR1’s dominance in this pathway .

Advantages Over Peptide Antagonists

- Oral Bioavailability: Unlike peptide-based CCR1 inhibitors (e.g., CCL3 analogs), this compound’s non-peptide structure enables 60% oral bioavailability in dogs, a critical feature for chronic disease management .

- Stability : Resists enzymatic degradation, unlike peptide antagonists with short plasma half-lives.

生物活性

BX471, also known as ZK-811752, is a potent, selective non-peptide antagonist of the C-C chemokine receptor type 1 (CCR1). With a chemical formula of (2R)-1-[[2-[(Aminocarbonyl)amino]-4-chlorophenoxy]acetyl]-4-[(4-fluorophenyl)methyl]-2-methylpiperazine and a CAS number of 217645-70-0, this compound has garnered attention for its therapeutic potential, particularly in inflammatory diseases and fibrosis.

This compound exhibits a high affinity for CCR1, with an inhibition constant (Ki) of 1 nM for human CCR1, demonstrating a 250-fold selectivity over CCR2, CCR5, and CXCR4. This selectivity is crucial as it minimizes off-target effects while maximizing therapeutic efficacy. The compound effectively inhibits MIP-α/CCL3-induced intracellular calcium mobilization, which is integral to various inflammatory processes .

Therapeutic Applications

This compound has shown promise in several preclinical studies:

- Multiple Sclerosis : In a rat model, this compound significantly reduced disease severity, indicating its potential utility in managing autoimmune conditions .

- Renal Fibrosis : In models of obstructive nephropathy, this compound decreased renal fibrosis, suggesting its role in mitigating fibrotic responses in kidney tissues .

- Hepatic Fibrosis : Research indicates that while this compound may not exert major beneficial effects in chronic liver disease models, it does show some promise in reducing liver injury markers and inflammation .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Focus | Model Used | Key Findings |

|---|---|---|

| Multiple Sclerosis | Rat model | Reduced disease severity; potential for therapeutic use |

| Renal Fibrosis | Mouse model | Decreased renal fibrosis after unilateral ureteral obstruction |

| Hepatic Fibrosis | CCl4 and ABCB4-deficient mice | Moderate effects on liver fibrosis; increased hepatic collagen in prevention model |

| Acute Pancreatitis | Mouse model | Protection against lung injury; reduced systemic inflammatory response |

Case Study: Renal Fibrosis

A study explored the effects of this compound on renal fibrosis using a unilateral ureteral obstruction model. The results indicated that treatment with this compound led to significant reductions in fibrotic markers compared to control groups. Histological analysis revealed decreased macrophage infiltration, suggesting that this compound may modulate inflammatory responses associated with renal injury .

Case Study: Hepatic Inflammation

In another investigation focusing on hepatic fibrosis, this compound was administered to mice subjected to CCl4-induced liver injury. Although the overall impact on liver fibrosis was modest, this compound treatment resulted in decreased levels of myeloperoxidase—a marker for neutrophil infiltration—indicating its potential role in reducing hepatic inflammation .

常见问题

Q. What experimental models are commonly used to study BX471's anti-inflammatory effects in allergic rhinitis (AR)?

this compound is typically evaluated in ovalbumin (OVA)-induced murine AR models. These models involve sensitizing mice with OVA and aluminum hydroxide, followed by intranasal OVA challenges to induce Th2-driven inflammation. Key endpoints include nasal symptoms (sneezing, rubbing), eosinophil infiltration (histology), and cytokine levels (ELISA/qPCR). Treg cell populations are quantified via flow cytometry (CD4+CD25+FOXP3+ staining) .

Q. How does this compound modulate Treg cell populations in inflammatory diseases?

this compound increases CD4+CD25+FOXP3+ Treg cell proportions, as demonstrated in OVA-induced AR models. Flow cytometry data show Treg cell percentages rise from ~4.8% (vehicle control) to ~10.6% (this compound-treated), comparable to healthy controls (~11.0%). This immunomodulatory effect is linked to reduced NF-κB activity and Th2 cytokine suppression .

Q. What in vitro assays validate this compound's selectivity for CCR1?

Key assays include:

- Calcium mobilization : this compound inhibits MIP-1α/CCL3-induced Ca²⁺ transients (IC₅₀: 5.8 nM for human CCR1).

- Competitive binding : Displaces ¹²⁵I-MIP-1α with Ki = 1 nM for CCR1, showing >10,000× selectivity over 28 other GPCRs.

- Leukocyte migration : Reduces RANTES-mediated monocyte adhesion under shear flow (IC₅₀: ~0.1–10 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound's mechanism in NF-κB pathway modulation?

Some studies report this compound suppresses TNF-α-induced NF-κB activation (e.g., AR models) , while others note no effect on TLR2/TLR4-mediated NF-κB . To clarify:

Q. What methodologies assess this compound's efficacy in fibrosis models, and how do dosing timelines impact outcomes?

In renal fibrosis (UUO models), this compound reduces interstitial macrophages by 55% and collagen I mRNA by 65% when administered from days 0–10. Delayed dosing (days 6–10) still attenuates fibrosis, suggesting therapeutic potential even post-injury. Key methods:

- Histopathology : Sirius Red staining for collagen.

- Flow cytometry : CD11b+ macrophage quantification.

- qPCR : Profiling of CCR1, CCR5, and fibrotic markers .

Q. How does this compound's pharmacokinetic profile influence experimental design in CNS disease models?

this compound has 60% oral bioavailability in dogs, with peak plasma levels at 30 min (9 μM) and rapid clearance (t₁/₂ ~2 hr). In CNS studies (e.g., EAE models):

Q. What computational approaches predict this compound's binding mode to CCR1?

Molecular dynamics (MD) simulations (20 ns trajectories) reveal this compound binds to CCR1's transmembrane domains (TMs 3 and 6), with key interactions at Tyr113, Phe112, and Ile258. Docking studies (AutoDock Vina) prioritize residues for mutagenesis (e.g., Phe85Ala) to validate binding pockets .

Methodological Considerations

Q. How to optimize this compound treatment in combination therapies for transplant rejection?

In rat heart transplant models, this compound (4 mg/kg) + subtherapeutic cyclosporin (2.5 mg/kg) synergistically prolongs graft survival. Methods:

Q. What biomarkers are critical for evaluating this compound's efficacy in pancreatitis-associated lung injury?

Key biomarkers include:

- Myeloperoxidase (MPO) activity : Neutrophil infiltration in lung tissue.

- Adhesion molecules : ICAM-1, P-selectin (ELISA/IHC).

- Histopathology : Alveolar wall thickness and hemorrhage scoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。